2-[4-(prop-2-ynamido)phenyl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(prop-2-ynamido)phenyl]acetic acid is an organic compound with the molecular formula C11H9NO3 and a molecular weight of 203.19 g/mol It is known for its unique structure, which includes a propioloylamino group attached to a phenylacetic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(prop-2-ynamido)phenyl]acetic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-aminophenylacetic acid.
Propioloylation: The 4-aminophenylacetic acid is then reacted with propiolic acid or its derivatives under appropriate conditions to introduce the prop-2-ynamido group. This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the reaction.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and employing efficient purification techniques to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(prop-2-ynamido)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the prop-2-ynamido group to other functional groups such as amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
2-[4-(prop-2-ynamido)phenyl]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[4-(prop-2-ynamido)phenyl]acetic acid involves its interaction with specific molecular targets. The prop-2-ynamido group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylacetic Acid: A simpler analog without the prop-2-ynamido group.
4-Aminophenylacetic Acid: The precursor in the synthesis of 2-[4-(prop-2-ynamido)phenyl]acetic acid.
Propiolic Acid: Used in the synthesis to introduce the prop-2-ynamido group.
Uniqueness
This compound is unique due to the presence of the prop-2-ynamido group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, distinguishing it from simpler analogs.
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis of 2-[4-(prop-2-ynamido)phenyl]acetic acid can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "4-bromoacetophenone", "propargylamine", "sodium hydride", "acetic anhydride", "hydrochloric acid", "sodium hydroxide", "sodium bicarbonate", "ethanol", "diethyl ether", "water" ], "Reaction": [ "Step 1: Bromination of 4-bromoacetophenone with sodium hydride in ethanol to yield 4-bromoacetophenone", "Step 2: Reaction of 4-bromoacetophenone with propargylamine in the presence of sodium hydride in ethanol to yield 2-(4-bromo-phenyl)prop-2-yn-1-amine", "Step 3: Acetylation of 2-(4-bromo-phenyl)prop-2-yn-1-amine with acetic anhydride in the presence of hydrochloric acid to yield 2-(4-bromo-phenyl)-N-(prop-2-yn-1-yl)acetamide", "Step 4: Hydrolysis of 2-(4-bromo-phenyl)-N-(prop-2-yn-1-yl)acetamide with sodium hydroxide to yield 2-(4-bromo-phenyl)acetic acid", "Step 5: Coupling of 2-(4-bromo-phenyl)acetic acid with propargylamine in the presence of sodium bicarbonate and diethyl ether to yield 2-[4-(prop-2-ynamido)phenyl]acetic acid" ] } | |
CAS-Nummer |
1016865-10-3 |
Molekularformel |
C11H9NO3 |
Molekulargewicht |
203.19 g/mol |
IUPAC-Name |
2-[4-(prop-2-ynoylamino)phenyl]acetic acid |
InChI |
InChI=1S/C11H9NO3/c1-2-10(13)12-9-5-3-8(4-6-9)7-11(14)15/h1,3-6H,7H2,(H,12,13)(H,14,15) |
InChI-Schlüssel |
UERZSBQTBIIUTQ-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC(=O)NC1=CC=C(C=C1)CC(=O)O |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.